Methyl 3-(methylamino)oxetane-3-carboxylate

Descripción general

Descripción

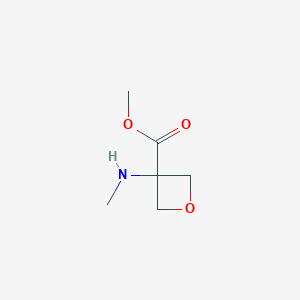

“Methyl 3-(methylamino)oxetane-3-carboxylate” is a chemical compound with the IUPAC name “this compound hydrochloride”. It has a molecular weight of 181.62 . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

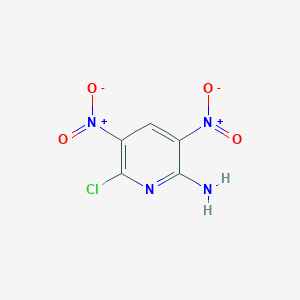

The synthesis of oxetane derivatives, such as “this compound”, has been explored in various studies . One method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This process requires moderate heating due to the activation energy involved .Molecular Structure Analysis

The InChI code for “this compound” is1S/C6H11NO3.ClH/c1-7-6 (3-10-4-6)5 (8)9-2;/h7H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 181.62 .Aplicaciones Científicas De Investigación

Biochemistry and Metabolic Network Role

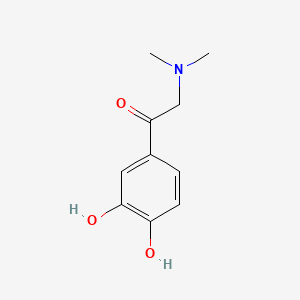

Methylglyoxal, a related compound to Methyl 3-(methylamino)oxetane-3-carboxylate, is significant in the metabolic network of various species. Its interaction with biological macromolecules like DNA, RNA, and proteins has profound implications. Methylglyoxal plays a crucial role in energy production, free radical generation, and cell killing, with its metabolism and toxicity being of paramount importance in a variety of species. The significance of the methylglyoxalase pathway in carbohydrate metabolism and detoxification of methylglyoxal, along with its regulatory role in triose-phosphate household, indicates a tight connection between methylglyoxal and carbohydrate metabolism. This relationship naturally emerges in the pathological role of methylglyoxal in the development of diabetic complications (Kalapos, 1999).

Flavor Compound Production and Breakdown in Foods

Branched aldehydes, which are chemically related to this compound, are crucial in flavoring various food products. The production and degradation pathways of these aldehydes from amino acids are well-documented, with a special emphasis on compounds like 3-methyl butanal. Their presence in numerous food products underlines the importance of controlling their levels to achieve the desired flavor profile (Smit, Engels & Smit, 2009).

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamide, a compound similar to this compound, has garnered attention in various scientific disciplines including nanotechnology, polymer processing, and biomedical applications. Its simple structure, accessibility, and detailed understanding of supramolecular self-assembly behavior allow it to be a versatile building block in these fields. Its potential in creating nanometer-sized rod-like structures through H-bonding and its multivalent nature for biomedical applications are particularly noteworthy (Cantekin, de Greef & Palmans, 2012).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, closely related to this compound, are highlighted for their role as precursors in various industrial chemicals and their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. The impact of carboxylic acids on cell membranes, internal microbial pH, and metabolic processes underlines the need for metabolic engineering strategies to increase robustness against these inhibitors (Jarboe, Royce & Liu, 2013).

Xylan Derivatives and Drug Delivery Applications

Chemical modification of xylan, a process involving this compound, can lead to the creation of biopolymer ethers and esters with specific properties, influenced by the functional groups and degree of substitution. These derivatives, especially xylan esters, have potential in forming nanoparticles for drug delivery applications, indicating a promising path for medical advancements (Petzold-Welcke, Schwikal, Daus & Heinze, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards. The hazard statements associated with the compound are H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

methyl 3-(methylamino)oxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-6(3-10-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUNNJCJCKXQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

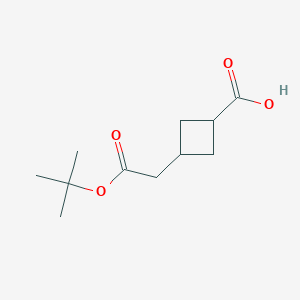

Canonical SMILES |

CNC1(COC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

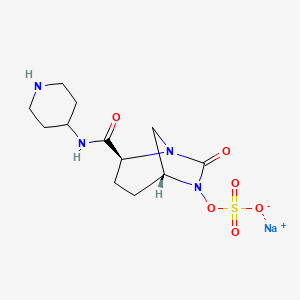

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

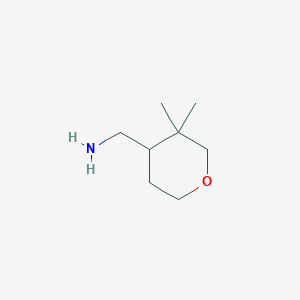

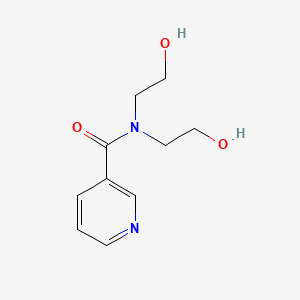

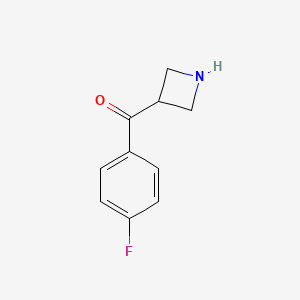

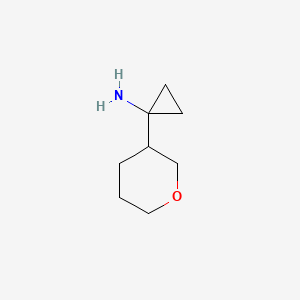

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.